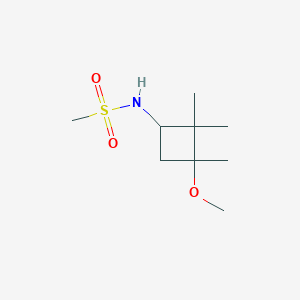
2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide, also known as CX614, is a compound that has garnered significant attention in the field of neuroscience due to its potential as a cognitive enhancer. CX614 belongs to the family of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain.
Wirkmechanismus
2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide modulates the activity of AMPA receptors in the brain. AMPA receptors are responsible for mediating fast excitatory neurotransmission in the central nervous system. By enhancing the activity of these receptors, this compound can increase the strength of synaptic connections between neurons, leading to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive enhancing effects, this compound has been shown to have several other biochemical and physiological effects. This compound has been shown to increase the release of several neurotransmitters, including glutamate, dopamine, and acetylcholine. Additionally, this compound has been shown to increase the expression of several neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide is its ability to enhance synaptic plasticity, which makes it a useful tool for studying the mechanisms underlying learning and memory. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal models. However, there are several limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life, which can make it difficult to administer in vivo. Additionally, this compound can have off-target effects on other neurotransmitter systems, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide. One area of interest is the development of more potent and selective ampakines that can modulate AMPA receptors with greater specificity. Additionally, there is a need for more studies on the long-term effects of this compound on cognitive function and neuronal health. Finally, there is a need for more studies on the potential therapeutic applications of this compound in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide involves a multistep process that begins with the reaction of 2-methylpyridine-3-carboxylic acid with thionyl chloride to produce the corresponding acid chloride. This intermediate is then reacted with cyclohexene in the presence of triethylamine to produce the cyclohexenyl derivative. Finally, the desired product, this compound, is obtained by reacting the cyclohexenyl derivative with N-(tert-butoxycarbonyl)glycine in the presence of diisopropylethylamine.
Wissenschaftliche Forschungsanwendungen
2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide has been extensively studied in the field of neuroscience due to its potential as a cognitive enhancer. Several studies have demonstrated that this compound can improve learning and memory in animal models. Additionally, this compound has been shown to enhance synaptic plasticity, which is the ability of neurons to adapt and change in response to stimuli. This suggests that this compound may be useful in the treatment of several neurological disorders, including Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11-13(8-5-9-15-11)16-14(17)10-12-6-3-2-4-7-12/h5-6,8-9H,2-4,7,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKYZDQKWWKWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)CC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1,3-thiazol-4-yl)-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]propanamide](/img/structure/B7585846.png)

![N-[2-(3-hydroxyphenyl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585851.png)
![N-[1-[(3-methoxy-2,2,3-trimethylcyclobutyl)amino]-1-oxopropan-2-yl]furan-3-carboxamide](/img/structure/B7585856.png)




![1-[Cyclopropyl(1,3-thiazol-2-yl)methyl]-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea](/img/structure/B7585880.png)
![5-fluoro-N,2-dimethyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7585893.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7585895.png)



